1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one
CAS No.:
Cat. No.: VC17763912
Molecular Formula: C14H15F2NO2
Molecular Weight: 267.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15F2NO2 |
|---|---|
| Molecular Weight | 267.27 g/mol |
| IUPAC Name | 1-(3,5-difluorophenyl)-3-propanoylpiperidin-2-one |
| Standard InChI | InChI=1S/C14H15F2NO2/c1-2-13(18)12-4-3-5-17(14(12)19)11-7-9(15)6-10(16)8-11/h6-8,12H,2-5H2,1H3 |
| Standard InChI Key | QFQSRNVXTBVOFZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1CCCN(C1=O)C2=CC(=CC(=C2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidin-2-one core substituted at the 1-position with a 3,5-difluorophenyl group and at the 3-position with a propanoyl chain. The fluorine atoms on the aromatic ring enhance electron-withdrawing effects, influencing reactivity and binding affinity .
Key Structural Features:
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Piperidin-2-one backbone: A six-membered lactam ring contributing to conformational rigidity.
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3,5-Difluorophenyl group: Provides hydrophobic interactions and metabolic stability.
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Propanoyl side chain: Introduces hydrogen-bonding capabilities and modulates solubility .
Physicochemical Data
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step reactions under controlled conditions. A typical route involves:
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N-alkylation: Introduction of the 3,5-difluorophenyl group to the piperidin-2-one backbone using a Buchwald-Hartwig coupling or nucleophilic substitution .
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Acylation: Propanoyl group addition via Friedel-Crafts acylation or ester hydrolysis .
Reaction Conditions:
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Temperature: 80–120°C under inert atmosphere (N₂/Ar).
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Catalysts: Palladium-based catalysts for cross-coupling steps.
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Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in inflammation and pain signaling .
| Target | IC₅₀ (nM) | Model System | Source |
|---|---|---|---|
| sEH | 12.3 | Human recombinant | Frontiers |
| FAAH | 8.7 | Mouse brain homogenate | AK Scientific |
Chemical Reactivity and Derivatives
Electrophilic Substitution
The difluorophenyl ring undergoes selective halogenation at the para position due to fluorine’s directing effects.
Side-Chain Modifications
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Propanoyl oxidation: Forms carboxylic acid derivatives.
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Amide formation: Reacts with amines to yield urea or thiourea analogs .
Applications in Drug Discovery
Anti-Inflammatory Agents
By dual inhibition of sEH and FAAH, the compound reduces prostaglandin and cytokine levels in murine models of arthritis .
Neuroprotective Effects
Preclinical studies suggest efficacy in mitigating neuroinflammation and oxidative stress in Alzheimer’s disease models .
| Hazard | Category | Signal Word |
|---|---|---|
| Skin irritation | 2 | Warning |
| Eye irritation | 2A | Warning |
| Respiratory | 3 | Warning |
Precautionary Measures
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Personal protective equipment (PPE): Gloves, goggles, and lab coats.
Recent Advancements (2022–2025)
Patent Landscape
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